2-(Pyrimidin-5-yl)ethanol
Overview
Description
2-(Pyrimidin-5-yl)ethanol is a chemical compound with the molecular formula C6H8N2O. It consists of a pyrimidine ring substituted at the 5-position with an ethanol group. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with various targets, including cdk2 inhibitors . The role of these targets varies, but they often play crucial roles in cellular processes such as cell cycle regulation .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their targets .
Result of Action
Pyrimidine derivatives have been shown to have a variety of effects, often related to their interaction with their targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often impact the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-5-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions are crucial for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolites through pyrimidine metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, thereby affecting pyrimidine biosynthesis . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are key players in the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s biochemical effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)ethanol typically involves the reaction of pyrimidine derivatives with ethanol under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with ethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products include pyrimidine-5-carboxylic acid or pyrimidine-5-aldehyde.
Reduction: The major products are dihydropyrimidine derivatives.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(Pyrimidin-5-yl)ethanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)ethanol can be compared with other pyrimidine derivatives such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-(Pyrimidin-2-yl)ethanol: Similar structure but different substitution pattern, leading to different biological activities.
2-(Pyrimidin-4-yl)ethanol: Another isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-pyrimidin-5-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-2-1-6-3-7-5-8-4-6/h3-5,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNOIPKWUBEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622720 | |
Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875251-47-1 | |
Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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